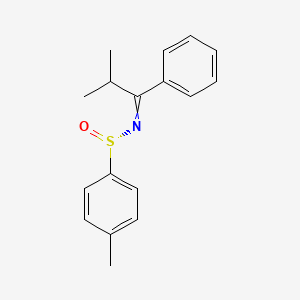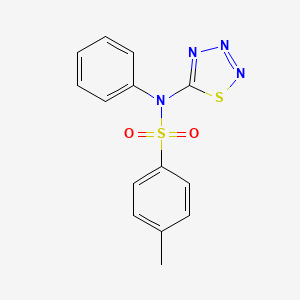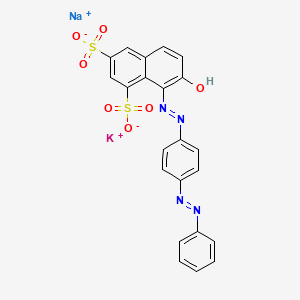
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one is a heterocyclic compound with a seven-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one can be achieved through several methods. One common approach involves the cyclization of tertiary enamides that contain a formyl group. This reaction is typically catalyzed by boron tribromide (BBr3) and phosphorus pentoxide (P2O5) under mild conditions, leading to the formation of the desired azepinone derivative in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azepinones, hydrogenated derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen and oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one
- 1,1-dimethyl-2-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]piperidinium iodide
- 3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one hydrochloride
Uniqueness
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
65113-10-2 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4,4-dimethyl-3,5-dihydro-1H-azepin-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-3-5-9-7(10)6-8/h3,5H,4,6H2,1-2H3,(H,9,10) |
InChI Key |
BLEUIYLSHIIYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CNC(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)


![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)



![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)


![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)

![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)

